1-Fmoc-2-(hydroxymethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

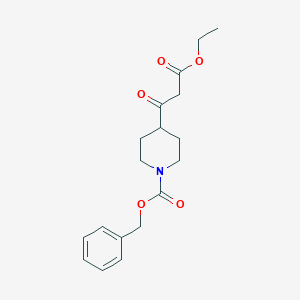

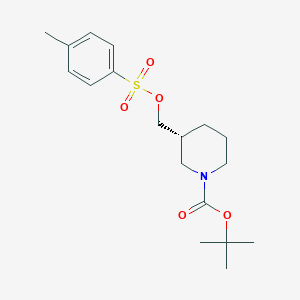

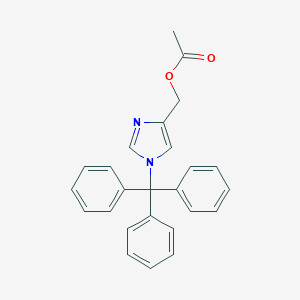

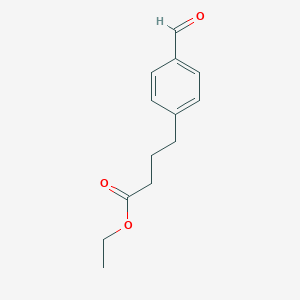

1-Fmoc-2-(hydroxymethyl)piperidine is a research chemical with the molecular formula C21H23NO3 . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 1-Fmoc-2-(hydroxymethyl)piperidine is represented by the linear formula C21H23NO3 . The InChI code for this compound is 1S/C21H23NO3/c23-13-15-7-5-6-12-22 (15)21 (24)25-14-20-18-10-3-1-8-16 (18)17-9-2-4-11-19 (17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 .Chemical Reactions Analysis

The Fmoc group in 1-Fmoc-2-(hydroxymethyl)piperidine is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The molecular weight of 1-Fmoc-2-(hydroxymethyl)piperidine is 337.42 g/mol . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmaceutical Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Solid Phase Peptide Synthesis (SPPS)

In the context of SPPS, 3-(diethylamino)propylamine (DEAPA) was identified to be a viable alternative to piperidine for Fmoc removal . In addition, the use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products like diastereoisomers and aspartimide-containing derivatives .

Green Chemistry

Replacing piperidine in solid phase peptide synthesis is a part of the green chemistry initiative . The goal is to introduce more sustainable alternatives to the most common reagents and solvents .

Biological Activity

Piperidines and their derivatives have shown significant biological activity . They are involved in a wide range of biological processes and have been the focus of numerous pharmacological studies .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their synthesis has long been widespread . Today, it can be unequivocally stated that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-Fmoc-2-(hydroxymethyl)piperidine is the amino terminus of amino acids . This compound plays a crucial role in the field of peptide synthesis.

Mode of Action

1-Fmoc-2-(hydroxymethyl)piperidine acts as a protective group in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethyloxycarbonyl) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other substances in the synthesis process .

Biochemical Pathways

The compound is involved in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . The downstream effects include the production of peptides with the desired sequence and structure.

Result of Action

The result of the action of 1-Fmoc-2-(hydroxymethyl)piperidine is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group, it prevents unwanted reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of 1-Fmoc-2-(hydroxymethyl)piperidine is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORKCVXTSTNRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596450 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fmoc-2-(hydroxymethyl)piperidine | |

CAS RN |

170867-95-5 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)